molecular formula C17H17NO5S B5279957 ethyl {(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate

ethyl {(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate

Cat. No.: B5279957
M. Wt: 347.4 g/mol
InChI Key: KIZWNZLOORSOGF-GXDHUFHOSA-N
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Description

Ethyl {(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzylidene group and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate typically involves the condensation of 4-(prop-2-en-1-yloxy)benzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl {(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl {(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl {(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Ethyl {(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate can be compared with other thiazolidinone derivatives:

    Similar Compounds: Thiazolidine-2,4-dione, 5-benzylidene-2,4-thiazolidinedione.

    Uniqueness: The presence of the prop-2-en-1-yloxybenzylidene group and ethyl acetate moiety distinguishes it from other thiazolidinones, contributing to its unique biological activities and chemical properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[(5E)-2,4-dioxo-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-3-9-23-13-7-5-12(6-8-13)10-14-16(20)18(17(21)24-14)11-15(19)22-4-2/h3,5-8,10H,1,4,9,11H2,2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZWNZLOORSOGF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)OCC=C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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